5-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid
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Overview
Description
5-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a strong acid catalyst, such as hydrochloric acid, to form the desired pyrrolo[3,4-b]pyridine core. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control over reaction parameters such as temperature, pressure, and reactant concentration can significantly improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 5-oxo-5H,6H,7H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
- 5-oxo-5H,6H,7H-pyrrolo[3,4-b]quinoline-2-carboxylic acid
- 5-oxo-5H,6H,7H-pyrrolo[3,4-b]pyrimidine-2-carboxylic acid
Uniqueness
5-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid is unique due to its specific ring structure and the position of the carboxylic acid group. This structural arrangement can influence its reactivity and biological activity, making it distinct from other similar compounds. Its fused pyrrole and pyridine rings provide a rigid framework that can interact with biological targets in a specific manner, potentially leading to unique therapeutic effects.
Properties
CAS No. |
1504086-13-8 |
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Molecular Formula |
C8H6N2O3 |
Molecular Weight |
178.1 |
Purity |
95 |
Origin of Product |
United States |
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